4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-5-6-2-3-9-8(6)10-4-7(5)11/h2-4,11H,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQWDSDBCSPLLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CNC2=NC=C1O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801284966 | |
| Record name | 4-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801284966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190314-30-7 | |
| Record name | 4-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190314-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801284966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Synthetic Methodologies for 4 Methyl 1h Pyrrolo 2,3 B Pyridin 5 Ol and Its Derivatives
Established Synthetic Routes to the 1H-Pyrrolo[2,3-b]pyridin-5-ol Core
The formation of the 7-azaindole (B17877) ring system can be accomplished through several established synthetic strategies.
Pyrrole (B145914) annulation strategies involve the fusion of a pyrrole ring onto a pyridine (B92270) precursor. These methods are foundational in the synthesis of azaindoles. One common approach is the palladium-catalyzed annulation of aminopyridines with alkynes, which allows for the construction of the pyrrole ring in a controlled manner. researchgate.net The reaction of a substituted aminopyridine with a suitable alkyne under palladium catalysis leads to the formation of the bicyclic pyrrolo[2,3-b]pyridine system.
Classical indole (B1671886) syntheses such as the Madelung and Reissert reactions have been adapted for the preparation of azaindoles. The Madelung synthesis, which involves the intramolecular cyclization of an N-acyl-ortho-toluidine, can be applied to corresponding aminopicoline derivatives to yield 7-azaindoles. baranlab.org However, these methods can be limited by the harsh reaction conditions required.
The Reissert-type synthesis offers another avenue, particularly for the formation of azaindole-2-carboxylates, which can be further elaborated. baranlab.org These methods typically involve the reaction of a pyridine derivative to form an intermediate that subsequently cyclizes to the desired pyrrolopyridine.
The Batcho-Leimgruber indole synthesis is another powerful method that has been successfully applied to the synthesis of azaindoles. researchgate.netwikipedia.orgrsc.org This two-step process begins with the formation of an enamine from an ortho-nitrotoluene derivative, followed by a reductive cyclization to form the indole ring. wikipedia.org This method is often favored due to the commercial availability of many ortho-nitrotoluene precursors and its generally high yields. wikipedia.org Microwave-assisted Leimgruber-Batcho reactions have also been developed to accelerate the synthesis of azaindoles. rsc.org
Specific cyclization reactions are employed to generate the 1H-pyrrolo[2,3-b]pyridin-5-ol core. One such approach involves the reaction of a suitably substituted aminopyridine with a molecule containing a two-carbon unit that can cyclize to form the pyrrole ring. For instance, a patent describes the synthesis of 4-amino-5-methyl-1H-pyridin-2(1H)-one, which could serve as a precursor. google.com The conversion of such a pyridinone to the desired pyrrolo[2,3-b]pyridin-5-ol would necessitate the introduction of the remaining atoms of the pyrrole ring followed by cyclization. A novel [3 + 1 + 1 + 1] cyclization has been reported for the synthesis of pyrazolo[3,4-b]pyridines, showcasing the potential of multi-component reactions in constructing related heterocyclic systems. wikipedia.org
Targeted Synthesis of 4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol
A targeted synthesis for this compound would likely start from a substituted pyridine precursor. A plausible approach could involve the Fischer indole synthesis. wikipedia.orgthermofisher.comnih.govyoutube.comnumberanalytics.com This method involves the reaction of a substituted phenylhydrazine (B124118) (or in this case, a pyridinylhydrazine) with a ketone or aldehyde in the presence of an acid catalyst. wikipedia.orgnih.gov
The synthesis could theoretically commence with the preparation of 2-hydrazinyl-4-methylpyridin-5-ol. This intermediate could then be reacted with a suitable carbonyl compound, such as glyoxal (B1671930) or a protected equivalent, to form a hydrazone. Subsequent acid-catalyzed intramolecular cyclization, following the Fischer mechanism, would lead to the formation of the desired this compound.
An alternative strategy could adapt the Batcho-Leimgruber synthesis. researchgate.netwikipedia.orgrsc.org This would begin with a 2-nitro-3,4-dimethyl-5-hydroxypyridine derivative. Formation of an enamine at the 3-methyl group, followed by reductive cyclization of the nitro group, would yield the target molecule.
A patent for the synthesis of 4-amino-5-methyl-1H-pyridin-2(1H)-one from 2-chloro-5-methyl-4-pyridinamine provides a potential starting material. google.com This pyridinone could potentially be converted to the target compound through a series of functional group manipulations and a final pyrrole ring-forming reaction.
| Starting Material | Key Transformation | Product | Relevant Synthetic Method |
| 2-Hydrazinyl-4-methylpyridin-5-ol | Reaction with a carbonyl compound and acid-catalyzed cyclization | This compound | Fischer Indole Synthesis |
| 2-Nitro-3,4-dimethyl-5-hydroxypyridine | Enamine formation and reductive cyclization | This compound | Batcho-Leimgruber Indole Synthesis |
| 4-Amino-5-methyl-1H-pyridin-2(1H)-one | Functional group manipulation and pyrrole ring formation | This compound | Multi-step synthesis |
Derivatization Strategies at the Pyrrolo[2,3-b]pyridin-5-ol Scaffold
The 1H-pyrrolo[2,3-b]pyridin-5-ol scaffold offers multiple sites for derivatization, allowing for the fine-tuning of its chemical and biological properties. The nitrogen atom of the pyrrole ring (N1) is a common site for functionalization.
The N1 position of the pyrrolo[2,3-b]pyridine ring can be readily functionalized through N-alkylation or N-arylation reactions. These reactions typically require the deprotonation of the pyrrole nitrogen with a base to form the corresponding anion, which then acts as a nucleophile.
N-Alkylation: The introduction of alkyl groups at the N1 position can be achieved using various alkylating agents, such as alkyl halides or tosylates, in the presence of a base like sodium hydride. The choice of base and solvent can influence the regioselectivity of the alkylation, particularly in scaffolds with multiple reactive nitrogen atoms.
N-Arylation: The N-arylation of the pyrrolo[2,3-b]pyridine core is a valuable transformation for introducing aryl or heteroaryl substituents. Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, is a well-established method. organic-chemistry.orgacs.org More recently, palladium-catalyzed methods, such as the Buchwald-Hartwig amination, have become popular due to their broad substrate scope and milder reaction conditions. organic-chemistry.orgresearchgate.net These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple the pyrrolopyridine with an aryl halide or triflate.
Given the presence of a hydroxyl group at the 5-position, it is often necessary to employ a protecting group strategy during N1-functionalization to prevent undesired side reactions. The hydroxyl group can be protected as an ether or a silyl (B83357) ether, which can be removed after the N1-functionalization step. Similarly, the pyrrole nitrogen itself can be protected, for example with a tosyl or a carbamate (B1207046) group, to direct reactivity at other positions before its removal to allow for N1-functionalization.
| Reaction Type | Reagents and Conditions | Product |
| N-Alkylation | Alkyl halide, NaH, THF | N1-Alkyl-4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol |
| N-Arylation (Ullmann) | Aryl halide, CuI, base (e.g., K2CO3), ligand | N1-Aryl-4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol |
| N-Arylation (Buchwald-Hartwig) | Aryl halide, Pd catalyst, phosphine ligand, base | N1-Aryl-4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol |
Substituent Introduction at Carbon Positions (C2, C3, C4, C6)
The functionalization of the carbon framework of the pyrrolo[2,3-b]pyridine core is crucial for tuning the biological activity of its derivatives.
C2 Position: The C2 position is often functionalized through cross-coupling reactions. For instance, a chemoselective Suzuki-Miyaura cross-coupling at the C2 position of a 2-iodo-4-chloropyrrolopyridine intermediate has been successfully employed to introduce aryl groups. nih.gov This approach highlights the preferential reactivity of the C2-iodo substituent over the C4-chloro group, allowing for sequential functionalization. nih.gov
C3 Position: Introduction of substituents at the C3 position can be achieved through various methods. Halogenation at this position, for example, provides a handle for further transformations.
C4 Position: The C4 position can be modified using amination reactions. A notable example is the Buchwald-Hartwig amination, which has been used to introduce secondary amines at the C4 position of a 2-aryl-pyrrolopyridine intermediate. nih.gov This reaction often requires the protection of other reactive groups, such as the pyrrole nitrogen and any hydroxyl groups, to achieve the desired outcome. nih.gov
C6 Position: The C6 position can also be functionalized using cross-coupling reactions. For example, a Suzuki-Miyaura cross-coupling has been used to introduce a 3-pyridyl unit at the C6 position of a pyrrolo[2,3-d]pyrimidine scaffold. nih.gov
Modifications of the C5-Hydroxyl Group
The C5-hydroxyl group is a key feature of the this compound scaffold and its modification can significantly impact the properties of the resulting molecules. This hydroxyl group can undergo various reactions typical of phenols, such as etherification and esterification, to generate a diverse range of analogs. For instance, the synthesis of 2-((1H-Pyrrolo(2,3-b)pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-(1,1'-biphenyl)-2-yl)methyl)piperazin-1-yl)benzoic acid involves the etherification of the C5-hydroxyl group. nih.gov
Advanced Synthetic Techniques for this compound Analogues
Modern synthetic chemistry offers a range of powerful tools for the efficient and diverse synthesis of complex molecules like the analogs of this compound.
Palladium-catalyzed cross-coupling reactions are indispensable in the synthesis of biaryl and heteroaryl compounds. libretexts.orgyoutube.com Reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations are frequently used to form carbon-carbon and carbon-nitrogen bonds, respectively, in the synthesis of pyrrolo[2,3-b]pyridine derivatives. nih.govmdpi.com These reactions typically involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com The choice of palladium precursor, ligand, and reaction conditions is critical for the success of these transformations. libretexts.org For example, catalysts like Pd(PPh3)4 and Pd2(dba)3 are commonly used. nih.govlibretexts.org The reactivity of the halide leaving group generally follows the order I > Br > OTf >> Cl > F. libretexts.org
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pyrrolopyridine Derivatives
| Coupling Reaction | Reactants | Catalyst | Product | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine and phenylboronic acid | Pd2(dba)3/K2CO3 | 4-chloro-2-phenyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine | nih.gov |
| Buchwald-Hartwig Amination | 2-aryl-4-chloro-1H-pyrrolo[2,3-b]pyridine and a secondary amine | Palladium catalyst with RuPhos or XPhos ligand | 2-aryl-4-(secondary amino)-1H-pyrrolo[2,3-b]pyridine | nih.gov |
This table is interactive and can be sorted by clicking on the column headers.
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, offer significant advantages in terms of efficiency and atom economy. encyclopedia.pubnih.gov Cascade reactions, involving a series of intramolecular transformations, can also rapidly build molecular complexity. A notable example is the one-pot synthesis of chromeno[4,3-b]pyrrol-4(1H)-ones through a three-component reaction of 2-oxo-2H-chromene-3-carbaldehydes, isocyanides, and anilines, followed by an intramolecular Michael cyclization. nih.gov Similarly, the Hantzsch pyridine synthesis, a classic MCR, has been adapted for the synthesis of 4-methyl-substituted 5-nitro-1,4-dihydropyridines. mdpi.com
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govmdpi.compensoft.netscielo.org.za This technique has been successfully applied to the synthesis of various heterocyclic compounds, including pyrrole and pyrazole (B372694) derivatives. nih.govmdpi.compensoft.net For example, the synthesis of certain pyrazolo-pyrimidinyl compounds, which can be structurally related to pyrrolopyridines, has been significantly improved using microwave irradiation. nih.gov While conventional heating might require several hours, microwave-assisted synthesis can often be completed in minutes. nih.gov
Table 2: Comparison of Conventional and Microwave-Assisted Synthesis
| Reaction | Conventional Method | Microwave-Assisted Method | Reference |
|---|---|---|---|
| Pyrazolo ring formation | Room temperature or thermal heating for 4-6 hours | 90 °C for 40 minutes | nih.gov |
| Synthesis of a pyrazolo-pyrimidinyl intermediate | Room temperature for 16 hours | 120 °C for 30 minutes | nih.gov |
This table is interactive and can be sorted by clicking on the column headers.
Diversity-oriented synthesis (DOS) aims to generate a wide range of structurally diverse molecules from a common starting material or scaffold. This approach is particularly valuable in drug discovery for exploring a broad chemical space. The application of MCRs and microwave-assisted synthesis can be integrated into DOS strategies to rapidly create libraries of pyrrolo[2,3-b]pyridine analogs for biological screening. nih.govmdpi.com For instance, the development of a microwave-assisted synthesis for a pyrazolo-pyrimidinyl scaffold was envisioned to be applicable to high-throughput, diversity-oriented synthesis of novel compounds. nih.gov
Iii. Chemical Reactivity and Transformation Studies of 4 Methyl 1h Pyrrolo 2,3 B Pyridin 5 Ol
Electrophilic and Nucleophilic Substitution Reactions on the Pyrrolo[2,3-b]pyridine Ring System
The dual nature of the 7-azaindole (B17877) nucleus allows for both electrophilic and nucleophilic substitution reactions, with regioselectivity being a key aspect of its chemistry.
Electrophilic Substitution: The pyrrole (B145914) moiety of the 7-azaindole system is inherently electron-rich and thus more susceptible to electrophilic attack than the pyridine (B92270) ring. Consequently, electrophilic substitution reactions such as nitration, halogenation, and Mannich reactions typically occur at the C3 position. rsc.org The reactivity at this position is a well-established characteristic of the 7-azaindole core. The introduction of activating groups, such as the hydroxyl group at C5 in 4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol, is expected to further enhance the electron density of the pyridine ring, potentially allowing for electrophilic substitution on that ring as well, although substitution on the pyrrole ring generally remains favored.
Nucleophilic Substitution: Conversely, the pyridine ring is electron-deficient and can undergo nucleophilic substitution, particularly when substituted with a good leaving group. For instance, 7-chloro-6-azaindoles can react with various nucleophiles, such as amines, in an acid-catalyzed nucleophilic heteroaromatic substitution (SNHetarH+). enamine.net The protonation of the pyridine nitrogen is a key step in the mechanism, activating the ring system towards nucleophilic attack. enamine.net Palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura and Buchwald-Hartwig reactions, are also extensively used to introduce aryl and amino groups, respectively, onto the 7-azaindole scaffold, often at positions C2, C4, or C5. nih.govnih.gov
Below is a table summarizing representative substitution reactions on the 7-azaindole scaffold.
| Reaction Type | Reagents and Conditions | Position of Substitution | Product Type | Reference |
| Iodination | N-Iodosuccinimide (NIS) | C3 | 3-Iodo-7-azaindole | nih.gov |
| Bromination | N-Bromosuccinimide (NBS) | C3 | 3-Bromo-7-azaindole | rsc.org |
| Nitration | Nitric Acid/Sulfuric Acid | C3 | 3-Nitro-7-azaindole | rsc.org |
| Suzuki Coupling | Arylboronic acid, Pd catalyst | C2, C3, C4, C5 | Aryl-substituted 7-azaindole | nih.gov |
| Buchwald-Hartwig Amination | Amine, Pd catalyst | C4 | 4-Amino-7-azaindole derivative | nih.gov |
| Nucleophilic Substitution | Aliphatic/Aromatic Amines, Acid | C7 (on 7-chloro derivative) | 7-Amino-6-azaindole | enamine.net |
This table presents general substitution reactions for the 7-azaindole core structure. The specific reactivity of this compound may vary based on the electronic effects of the methyl and hydroxyl substituents.
Oxidation and Reduction Pathways of this compound
The 7-azaindole framework can undergo both oxidation and reduction reactions, targeting either the heterocyclic rings or their substituents.
Oxidation: The pyrrole ring within the 7-azaindole structure is generally sensitive to oxidation. For the specific compound this compound, the hydroxyl group at the C5 position represents a primary site for oxidation, potentially leading to the formation of a quinone-like species, 1H-pyrrolo[2,3-b]pyridine-4,5-dione. Functionalization of the pyridine ring can also be achieved via the N-oxide. researchgate.net Furthermore, substituents on the ring can be oxidized; for example, a methyl group could be oxidized to a carboxylic acid under appropriate conditions.
Reduction: The reduction of the 7-azaindole system can lead to various products depending on the reaction conditions and the substrate. The pyridine ring can be selectively hydrogenated to yield a 7-azaindoline (2,3-dihydropyrrolo[2,3-b]pyridine). nsf.gov The synthesis of 7-azaindolines can be challenging but is often achieved through the hydrogenation of the corresponding 7-azaindole. nsf.gov Reduction of specific functional groups is also a common transformation. For instance, a nitro group on the 7-azaindole ring can be readily reduced to an amino group using reagents like zinc in acetic acid or catalytic hydrogenation, a key step in the synthesis of many biologically active derivatives. nih.govacs.org
The following table outlines common oxidation and reduction reactions relevant to the 7-azaindole scaffold.
| Reaction Type | Reagents and Conditions | Substrate Moiety | Product Moiety | Reference |
| Nitro Group Reduction | Zn, Acetic Acid or H₂, Pd/C | Nitro group | Amino group | nih.govacs.org |
| Pyridine Ring Reduction | Catalytic Hydrogenation | Pyridine ring | Piperidine ring (Azaindoline) | nsf.gov |
| N-Oxidation | Oxidizing agent (e.g., m-CPBA) | Pyridine Nitrogen | N-oxide | researchgate.net |
This table illustrates general oxidation and reduction pathways for the 7-azaindole core. The reactivity of this compound will be influenced by its specific substitution pattern.
Tautomerism and Isomerization of 1H-Pyrrolo[2,3-b]pyridin-5-ol Scaffolds
The structure of 1H-pyrrolo[2,3-b]pyridin-5-ol allows for the existence of different tautomeric and isomeric forms.
Tautomerism: The most significant tautomerism for 1H-pyrrolo[2,3-b]pyridin-5-ol is the keto-enol tautomerism involving the C5-hydroxyl group and the adjacent C4-carbon. The compound can exist in the aromatic 'ol' form (1H-pyrrolo[2,3-b]pyridin-5-ol) or the non-aromatic 'one' form (1H,4H-pyrrolo[2,3-b]pyridin-5-one). The equilibrium between these two forms is influenced by factors such as the solvent, temperature, and pH. In many cases, the enol form is favored due to the stability gained from the aromaticity of the pyridine ring. Another form of tautomerism involves the proton on the pyrrole nitrogen, which can potentially migrate to the pyridine nitrogen, although the 1H-tautomer is generally the most stable.
Isomerization: Isomerization in 7-azaindole derivatives has been studied, particularly in the context of photophysics. For example, 7-azaindole clusters with water can undergo photon-induced isomerization in the excited state. rsc.orgrsc.org Computational studies have shown the existence of stable isomers for these clusters, and isomerization pathways can be responsible for their photophysical properties. rsc.org For this compound, while not extensively studied, similar isomerization phenomena could be possible under specific conditions, such as photochemical excitation.
Reaction Mechanisms of Key Transformations Involving this compound
Understanding the reaction mechanisms is crucial for controlling the synthesis and functionalization of 7-azaindole derivatives.
Directed ortho-Metalation (DoM): This is a powerful strategy for the regioselective functionalization of the 7-azaindole nucleus. A directing metalation group (DMG), such as a carbamoyl (B1232498) group, is installed on the pyrrole nitrogen (N1) or the pyridine nitrogen (N7, if considering the tautomeric form). This group directs a strong base, like lithium diisopropylamide (LDA), to deprotonate the adjacent ortho position, creating a lithiated intermediate. This intermediate can then be quenched with an electrophile to introduce a substituent at a specific position (e.g., C2 or C6). scispace.com This methodology allows for precise control over the substitution pattern.
Chichibabin Reaction: The synthesis of the 7-azaindole core itself can be achieved through a Chichibabin-type cyclization. For example, the condensation of a 3-picoline derivative with a nitrile, mediated by a strong base like LDA, can lead to the formation of the pyrrole ring fused to the pyridine. nih.gov The mechanism involves the nucleophilic addition of an alkali metal amide to the pyridine ring. nih.gov
Palladium-Catalyzed Cross-Coupling: The mechanisms of Suzuki-Miyaura and Buchwald-Hartwig reactions are well-established for the functionalization of 7-azaindoles. In the Suzuki-Miyaura reaction, the catalytic cycle typically involves oxidative addition of the palladium(0) catalyst to the halo-azaindole, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov Chemoselectivity can be a challenge when multiple halides are present, but conditions can often be tuned to favor reaction at a specific site. nih.gov
Nucleophilic Aromatic Substitution (SNAr): The mechanism for the nucleophilic substitution on a chloro-azaindole involves the initial protonation of the pyridine nitrogen, which enhances the electrophilicity of the pyridine ring. enamine.net A nucleophile then attacks the carbon bearing the leaving group, forming a Meisenheimer-like intermediate. Subsequent elimination of the leaving group restores the aromaticity and yields the substituted product. enamine.net
Iv. Structure Activity Relationship Sar Investigations of 4 Methyl 1h Pyrrolo 2,3 B Pyridin 5 Ol Derivatives
Influence of the 4-methyl Group on Biological Recognition
The introduction of a methyl group onto the 7-azaindole (B17877) scaffold can have multifaceted effects on the biological activity of the resulting derivative. While direct SAR studies on the 4-methyl group of 4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol are not extensively documented in publicly available research, the influence of methyl substitutions on the broader class of 7-azaindole kinase inhibitors provides valuable insights.
A primary role of a methyl group is to probe the steric and hydrophobic tolerance of the target protein's binding site. In some kinases, the insertion of a methyl group can fit snugly into a hydrophobic pocket, thereby increasing binding affinity and potency. acs.org Conversely, in other kinases, the same methyl group might introduce a steric clash with key amino acid residues, leading to a decrease or complete loss of activity. acs.org This differential effect can be exploited to achieve selectivity for a specific kinase over others. For instance, in a study on 3-aminothiazole-7-azaindole derivatives, the addition of a methyl group to the thiazole (B1198619) ring shifted the inhibitory activity towards Fyn kinase while diminishing it for GSK-3β, highlighting the role of such small alkyl groups in driving kinase selectivity. acs.org
Role of the 5-hydroxyl Group in Ligand-Target Interactions
The 5-hydroxyl group on the 1H-pyrrolo[2,3-b]pyridine ring is a critical functional group that can significantly influence ligand-target interactions and, consequently, the biological activity of the molecule. This hydroxyl group can act as both a hydrogen bond donor and acceptor, enabling it to form key interactions with amino acid residues in the active site of a target protein.
The significance of the 5-hydroxy-7-azaindole moiety is further highlighted by its use as a key intermediate in the synthesis of clinically relevant molecules. For example, 1H-pyrrolo[2,3-b]pyridin-5-ol is a known intermediate in the synthesis of Venetoclax, a potent and selective BCL-2 inhibitor. Its utility in such complex syntheses points to its value as a building block for biologically active compounds.
Impact of Pyrrole (B145914) and Pyridine (B92270) Ring Substitutions on Pre-Clinical Activity
Substitutions on both the pyrrole and pyridine rings of the 7-azaindole scaffold are fundamental to modulating the preclinical activity of these derivatives. A review of anticancer 7-azaindole analogues indicates that positions 1, 3, and 5 are the most active sites for substitution. nih.gov
Pyrrole Ring (Positions 1, 2, and 3): The nitrogen at position 1 (N1) of the pyrrole ring is a common site for substitution. However, in many kinase inhibitors, an unsubstituted N1-H is crucial for forming a hydrogen bond with the kinase hinge region. acs.org Substitutions at the C2 and C3 positions can significantly impact potency and selectivity. For instance, in a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides developed as PDE4B inhibitors, substitutions on the amide portion at the C2 position were critical for activity. nih.gov In another study on influenza virus inhibitors, 2-substituted 7-azaindole analogues showed excellent stability in human liver cytosol. nih.gov
Pyridine Ring (Positions 4, 5, and 6): The pyridine ring offers multiple positions for substitution that can fine-tune the electronic properties, solubility, and interaction of the molecule with the target. As discussed, the 5-hydroxyl group is a key feature. The introduction of a bromine atom at the C5 position of a 3-aminothiazole-7-azaindole core was found to enhance inhibition of Fyn kinase. acs.org In the development of CDK8 inhibitors, connecting a substituted phenyl ring via an ether linkage to the 5-hydroxy group of 7-azaindole was a key design element. nih.gov Substitutions at the C4 and C6 positions have also been explored. For example, in the development of c-Met kinase inhibitors, substitution at the C6 position with a piperazine (B1678402) group yielded favorable results. nih.gov
The following table summarizes the impact of various substitutions on the preclinical activity of 7-azaindole derivatives based on published research.
| Position of Substitution | Substituent | Impact on Preclinical Activity | Reference |
| C2 | Hydroxymethyl | Enhanced metabolic stability in influenza inhibitors. | nih.gov |
| C2 | Carboxamide | Modulated PDE4B inhibitory activity. | nih.gov |
| C3 | Pyridinyl | Introduction of a pyridinyl group via Suzuki coupling is a common strategy. | nih.gov |
| C5 | Bromo | Enhanced Fyn kinase inhibition. | acs.org |
| C5 | Aryl/Heterocyclic ethers | A key modification in the design of CDK8 inhibitors. | nih.gov |
| C6 | Piperazine | Improved activity in c-Met kinase inhibitors. | nih.gov |
Comparative SAR Studies with Other 7-Azaindole Analogues
Comparative structure-activity relationship studies of different 7-azaindole analogues are crucial for understanding the specific contributions of various substituents and for the rational design of more potent and selective compounds.
One key comparison is between different positional isomers of azaindole. While 4-, 5-, 6-, and 7-azaindoles are all explored in drug discovery, the 7-azaindole isomer is the most prevalent in the literature and in patented chemical structures. mdpi.com Studies have shown that in some cases, isomeric 4-, 6-, and 7-azaindoles exhibited lower inhibitory activity and selectivity compared to their 5-azaindole (B1197152) counterparts, which may be due to unfavorable intramolecular interactions leading to a non-ideal binding conformation. mdpi.com
Another important comparison involves the substitution patterns on the 7-azaindole core. For example, a study on JAK3 inhibitors found that a subtle change in the linker between the 7-azaindole core and another part of the molecule could completely flip the binding mode of the azaindole in the kinase hinge region. jst.go.jp Specifically, a compound with a methyl group in the linker adopted a "normal" binding mode, while its analogue without the methyl group adopted a "flipped" orientation. jst.go.jp
Furthermore, the nature of the substituent at a given position can lead to dramatic differences in activity. In a series of CDK8 inhibitors, a trifluoromethyl group at a specific position on an appended phenyl ring showed better inhibition potency than a methyl group at the same position. nih.gov This highlights the importance of electronic effects and the ability to form specific interactions, such as halogen bonds.
The table below presents a comparative overview of different 7-azaindole analogues and their reported activities.
| Analogue Type | Key Structural Difference | Impact on Activity/Selectivity | Reference |
| Isomeric Azaindoles | Position of the nitrogen in the pyridine ring (4-, 5-, 6-, vs. 7-aza) | Can lead to differences in activity and selectivity due to conformational effects. | mdpi.com |
| Linker Modified Analogues | Presence or absence of a methyl group in the linker | Can alter the binding mode within the kinase hinge region ("normal" vs. "flipped"). | jst.go.jp |
| Phenyl Ring Substituted Analogues | Methyl vs. Trifluoromethyl | Trifluoromethyl group led to higher CDK8 inhibition, suggesting favorable electronic or hydrophobic interactions. | nih.gov |
| C5-Substituted Analogues | Bromo vs. other substituents | A bromo group at C5 enhanced Fyn kinase inhibition. | acs.org |
Design Principles for Optimized this compound Derivatives
The design of optimized derivatives of this compound is guided by several key principles derived from extensive SAR studies on the broader class of 7-azaindole inhibitors. The primary goal is to enhance potency, selectivity, and drug-like properties.
A fundamental design principle is the preservation of the 7-azaindole core's ability to act as a hinge-binder. chemicalbook.com This typically means that the N1-H and the pyridine nitrogen (N7) should remain available for hydrogen bonding, although some successful inhibitors feature N1 substitutions. nih.gov
Exploiting Hydrophobic Pockets and Inducing Selectivity: The 4-methyl group can be a starting point for exploring hydrophobic pockets within the target's active site. Further optimization might involve replacing the methyl group with other small alkyl or halogenated alkyl groups to fine-tune hydrophobic and electronic interactions. As seen in some kinase inhibitors, small modifications in this region can be a powerful tool for achieving selectivity between closely related kinases. acs.org
Leveraging the 5-hydroxyl Group: The 5-hydroxyl group is a versatile handle for introducing a variety of substituents through ether or ester linkages. This position can be used to append larger chemical moieties that can extend into other regions of the ATP binding site or into solvent-exposed areas to improve solubility and other pharmacokinetic properties. The choice of the appended group is critical; for instance, in the design of CDK8 inhibitors, diarylurea moieties were found to be a potent scaffold when linked to the 5-hydroxy-7-azaindole core. nih.gov
Structure-Based Drug Design: A crucial design principle is the use of structure-based drug design, which relies on X-ray crystal structures of the target protein in complex with an inhibitor. rsc.org This allows for the rational design of modifications that can enhance binding affinity and selectivity by targeting specific amino acid residues and pockets within the active site.
V. Molecular Mechanisms of Action and Biological Target Interactions
Investigation of Protein Kinase Inhibition by 1H-Pyrrolo[2,3-b]pyridine Derivatives
Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them important therapeutic targets.
The 1H-pyrrolo[2,3-b]pyridine nucleus is a recognized scaffold for the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors. nih.gov The FGFR signaling pathway, when abnormally activated, plays a significant role in the development and progression of various cancers. nih.gov Therefore, targeting FGFRs is a key strategy in cancer therapy.
Research has led to the discovery of a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent inhibitory activity against FGFR1, 2, and 3. researchgate.net A notable example from these studies is compound 4h , which demonstrated pan-FGFR inhibitory activity. nih.govresearchgate.net The design strategy for these inhibitors often involves maintaining the 1H-pyrrolo[2,3-b]pyridine motif as a hinge-binder within the ATP-binding site of the kinase. nih.gov Specifically, introducing a hydrogen bond acceptor at the 5-position of the ring, a position analogous to the hydroxyl group in 4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol, was explored to enhance interaction with the glycine (B1666218) residue (G485) in the receptor and improve activity. nih.gov
| Target | IC₅₀ (nM) |
|---|---|
| FGFR1 | 7 |
| FGFR2 | 9 |
| FGFR3 | 25 |
| FGFR4 | 712 |
Data sourced from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors. nih.govresearchgate.net
The HGF/c-Met signaling pathway is implicated in numerous cancers, making it a prime target for therapeutic intervention. acs.org The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully utilized to develop inhibitors of c-Met kinase. acs.orgnih.gov Quantitative structure-activity relationship (QSAR) studies have been conducted on a series of these derivatives to predict and optimize their cytotoxic activity, presumably through c-Met inhibition. acs.org
One study identified a series of pyrrolo[2,3-b]pyridine derivatives bearing a pyridazinone moiety as c-Met kinase inhibitors. The most promising compound, 22g , showed excellent activity against several cancer cell lines. nih.govmdpi.com Docking studies indicated that the pyrrolo[2,3-b]pyridine core was superior to the related pyrrolo[2,3-d]pyrimidine scaffold for this particular target. nih.govmdpi.com Another conformationally constrained pyrrolopyridine-pyridone analog, compound 2 , was found to be a potent c-Met kinase inhibitor with an IC₅₀ value of 1.8 nM. nih.gov
| Compound | Target Kinase | IC₅₀ (nM) |
|---|---|---|
| Compound 2 | c-Met | 1.8 |
| Compound 22g | c-Met | Not explicitly stated in nM, but showed high activity |
Data for Compound 2 sourced from a study on pyrrolopyridine-pyridone based inhibitors. nih.gov
Anaplastic Lymphoma Kinase (ALK) is another receptor tyrosine kinase whose aberrant activation drives several cancers. mdpi.com While many ALK inhibitors like Crizotinib are based on a pyridine (B92270) core, research has also successfully explored the 1H-pyrrolo[2,3-b]pyridine scaffold. A study detailed the discovery of potent and selective 1H-pyrazol-5-yl-1H-pyrrolo[2,3-b]pyridines as ALK inhibitors that are capable of penetrating the central nervous system. mdpi.com One such derivative, compound 13 , was shown to significantly reduce the levels of phosphorylated ALK in the brain, highlighting its potential as a chemical probe for studying ALK-mediated functions. mdpi.com
VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis. nih.govnih.gov Inhibition of VEGFR-2 is a well-established anti-cancer strategy. The pyrrolopyridine scaffold has shown activity against this target. For instance, the potent c-Met inhibitor, compound 2 (a pyrrolopyridine-pyridone derivative), also displayed inhibitory activity against VEGFR-2 with an IC₅₀ of 27 nM. nih.gov
Additionally, while distinct from the title compound's core, related scaffolds like pyrrolo[2,3-d]pyrimidines have been extensively developed as selective VEGFR-2 inhibitors. nih.gov For example, a series of compounds comprising pyrrolo[2,3-d]pyrimidine and hydrazone moieties were synthesized, with some demonstrating selective inhibition of VEGFR-2. nih.gov The findings on these related heterocyclic systems provide valuable insights for the design of new VEGFR-2 inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold.
| Compound | Target Kinase | IC₅₀ (nM) |
|---|---|---|
| Compound 2 | VEGFR-2 | 27 |
Data sourced from a study on pyrrolopyridine-pyridone based inhibitors. nih.gov
Ligand Binding to G Protein-Coupled Receptors (GPCRs)
Beyond protein kinases, the 1H-pyrrolo[2,3-b]pyridine scaffold has been shown to interact with G protein-coupled receptors (GPCRs), a large family of receptors that detect molecules outside the cell and activate internal signal transduction pathways.
The dopamine (B1211576) D4 receptor is a target for antipsychotic drugs. A specific derivative of the 1H-pyrrolo[2,3-b]pyridine scaffold, 3-((4-(4-Chlorophenyl)piperazin-1-yl)-methyl)-1H-pyrrolo-2,3-b-pyridine (also known as L-745,870), has been identified as a potent and highly selective antagonist for the human dopamine D4 receptor. rsc.org This compound exhibits high affinity for the D4 receptor with a Ki value of 0.46 nM. rsc.org Its selectivity is noteworthy, showing significantly lower affinity for other dopamine receptor subtypes like D2 and D3, as well as for the 5-HT₂ receptor. rsc.org This discovery underscores the potential of the 1H-pyrrolo[2,3-b]pyridine core in designing selective ligands for GPCRs.
| Receptor | Ki (nM) |
|---|---|
| Human Dopamine D4 | 0.46 |
| Human Dopamine D2 | >10,000 |
| Human Dopamine D3 | 1800 |
| Rat 5-HT₂ | 1100 |
Data sourced from studies on a selective dopamine D4 receptor antagonist. rsc.org
Allosteric modulators bind to a secondary site on a receptor, distinct from the primary (orthosteric) site, to modify the receptor's response to its natural ligand. This mechanism offers the potential for greater subtype selectivity. While direct allosteric modulation of muscarinic receptors by this compound is not prominently documented, studies on structurally related scaffolds provide valuable insights.
For instance, derivatives of thieno[2,3-b]pyridine , a scaffold where the pyrrole (B145914) nitrogen of the title compound is replaced by a sulfur atom, have been developed as potent positive allosteric modulators (PAMs) of muscarinic receptors. Compounds such as LY2033298 (3-Amino-5-Chloro-N-Cyclopropyl-6-Methoxy-4-Methylthieno[2,3-B]Pyridine-2-Carboxamide) have been identified as M4 muscarinic receptor PAMs. The exploration of these related heterocyclic systems suggests that the broader pyrrolopyridine and thienopyridine families are promising starting points for the design of selective allosteric modulators of muscarinic receptors, which are important targets for treating cognitive disorders.
Interaction with Anti-Apoptotic Proteins (e.g., BCL-2 Family for Venetoclax Intermediate)
The 1H-pyrrolo[2,3-b]pyridin-5-yloxy moiety, a derivative of the core compound, is a crucial structural component of Venetoclax, a potent and selective B-cell lymphoma 2 (BCL-2) inhibitor. nih.gov BCL-2 is a key anti-apoptotic protein that promotes cell survival by sequestering pro-apoptotic proteins like BAX and BAK. nih.gov Venetoclax functions as a BH3-mimetic, binding with high affinity to the BH3-binding groove of the BCL-2 protein. nih.gov This action displaces pro-apoptotic proteins, which can then activate the mitochondrial apoptosis pathway, leading to programmed cell death. nih.govnih.gov
The cytotoxicity of Venetoclax is dependent on the presence of BAX and BAK, confirming its mechanism of action through the intrinsic apoptotic pathway. nih.gov Its high selectivity for BCL-2 over other family members like BCL-xL and BCL-W minimizes certain side effects, such as thrombocytopenia, that were observed with less selective inhibitors. nih.gov In preclinical studies, chronic lymphocytic leukemia (CLL) cells, which often depend on BCL-2 for survival, proved to be highly sensitive to Venetoclax, with a median lethal concentration (LC50) of 3 nM. nih.gov
Modulation of Signal Transduction Pathways and Cellular Communication
Derivatives of the pyrrolopyridine scaffold have been shown to modulate critical signal transduction pathways implicated in cell growth, proliferation, and survival.
Fibroblast Growth Factor Receptor (FGFR) Inhibition: A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of the FGFR family (FGFR1, 2, and 3). nih.govrsc.org The FGF-FGFR axis, when abnormally activated, drives oncogenesis by initiating downstream signaling cascades, including the RAS–MEK–ERK and PI3K–Akt pathways. nih.gov By targeting the ATP-binding site of the FGFR kinase domain, these compounds can block receptor autophosphorylation and halt these pro-survival signals. nih.gov
BRAF Kinase Inhibition: The pyrrolopyridine core is a key pharmacophore in the BRAF kinase inhibitor, Vemurafenib. mdpi.com In melanomas harboring the BRAF V600E mutation, Vemurafenib selectively binds to the mutant kinase, inhibiting its activity. mdpi.com This action effectively blocks downstream signaling through the MEK and ERK pathways, resulting in dose-dependent anti-proliferative and pro-apoptotic effects on melanoma cells. mdpi.com
FMS Kinase (CSF-1R) Inhibition: Pyrrolo[3,2-c]pyridine derivatives have been identified as inhibitors of FMS kinase, also known as colony-stimulating factor-1 receptor (CSF-1R). nih.gov This receptor's signaling is crucial for the proliferation and survival of monocytes and macrophages. nih.gov Its over-expression is linked to various cancers, making FMS inhibitors potential therapeutic agents. nih.gov
Phosphodiesterase 4B (PDE4B) Inhibition: A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives were identified as potent and selective inhibitors of PDE4B. nih.gov PDE enzymes regulate cellular function by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP), a key secondary messenger. nih.gov PDE4B is expressed in inflammatory and immune cells, and its inhibition can modulate inflammatory responses, making it a target for central nervous system diseases. nih.gov
In Vitro Cellular Activity (excluding clinical data)
Derivatives built upon the 1H-pyrrolo[2,3-b]pyridine and related scaffolds have demonstrated significant anti-proliferative and pro-apoptotic activity across a variety of human cancer cell lines in vitro.
One study reported a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activity against fibroblast growth factor receptors (FGFRs). nih.govrsc.org The lead compound, 4h , not only inhibited FGFR1-3 with nanomolar potency but also effectively inhibited the proliferation of 4T1 breast cancer cells and induced apoptosis. nih.govrsc.org Similarly, novel analogs of Vemurafenib incorporating the pyrrolopyridine core significantly reduced the viability of A375 human melanoma cells. mdpi.com One analog, RF-86A , exhibited an IC₅₀ value comparable to that of Vemurafenib. mdpi.com
Other related isomers, such as pyrrolo[3,2-c]pyridines, have also shown high potency. Diarylurea and diarylamide derivatives of this scaffold were generally superior to the multi-kinase inhibitor Sorafenib against the A375P human melanoma cell line, with several compounds showing IC₅₀ values in the nanomolar range. nih.gov Another pyrrolo[3,2-c]pyridine derivative, 1r , was effective against a panel of six ovarian, two prostate, and five breast cancer cell lines. nih.gov
Table 1: Anti-Proliferative Activity of Pyrrolopyridine Derivatives in Cancer Cell Lines
| Compound/Derivative Class | Target Cell Line(s) | Observed IC₅₀ | Source(s) |
|---|---|---|---|
| 1r (Pyrrolo[3,2-c]pyridine) | Ovarian, Prostate, Breast Cancer Panel | 0.15–1.78 µM | nih.gov |
| RF-86A (Vemurafenib Analog) | A375 (Melanoma) | 0.44 µM | mdpi.com |
| Diarylureas (8b, 8g ) | A375P (Melanoma) | Nanomolar range | nih.gov |
| Diarylamides (9a-e ) | A375P (Melanoma) | Nanomolar range | nih.gov |
| 4h (1H-pyrrolo[2,3-b]pyridine) | 4T1 (Breast Cancer) | Inhibited proliferation | nih.govrsc.org |
The metastatic spread of cancer cells is dependent on their ability to migrate and invade surrounding tissues, processes that certain pyrrolopyridine derivatives have been shown to inhibit.
A study on 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors found that compound 4h significantly inhibited the migration and invasion of 4T1 breast cancer cells. nih.govrsc.org Further research into novel Vemurafenib analogs containing the pyrrolopyridine core demonstrated a notable impact on melanoma cell motility. mdpi.com In a wound healing (scratch) assay, these analogs effectively inhibited the migration of A375 melanoma cells. mdpi.com Critically, the analogs also suppressed the activity of matrix metalloproteinases MMP-2 and MMP-9, enzymes that degrade the extracellular matrix to facilitate tumor cell invasion and metastasis. mdpi.com
The aggregation of amyloid β-peptide (Aβ) is a pathological hallmark of Alzheimer's disease (AD). nih.gov Derivatives of related heterocyclic scaffolds have been developed and tested for their ability to bind to these Aβ plaques, primarily for use as imaging agents.
A series of derivatives of 4-(6-iodo-H-imidazo[1,2-a]pyridin-2-yl)-N-dimethylbenzeneamine (IMPY), a compound structurally related to the pyrrolopyridine class, were synthesized and evaluated for their binding affinity to Aβ plaques from human brain tissue. nih.gov Several analogues, including those with 6-ethylthio-, 6-cyano-, and 6-nitro- substitutions, were found to have a high affinity, with inhibition constant (Kᵢ) values below 10 nM. nih.gov These findings suggest that the scaffold is a viable backbone for developing sensitive radioligands for positron emission tomography (PET) imaging of Aβ plaques in the brain. nih.gov Another pyridine amine derivative, PAT, was shown to inhibit both self- and metal-induced Aβ aggregation in vitro. nih.gov
The pyrrole and pyrrolopyridine scaffolds are present in numerous compounds exhibiting a broad spectrum of antimicrobial activities.
Derivatives of the isomeric pyrrolo[2,3-d]pyrimidine scaffold have demonstrated excellent antifungal activity against Candida albicans, with some compounds showing a minimum inhibitory concentration (MIC) between 0.31-0.62 mg/mL, which is more potent than the standard drug fluconazole (B54011) (MIC 1.5 mg/mL). nih.gov The same study found that certain derivatives also exhibited potent antibacterial activity against the Gram-positive bacterium Staphylococcus aureus, with an MIC of 0.31 mg/mL, outperforming the standard ampicillin (B1664943) (MIC 0.62 mg/mL). nih.gov
Other studies on pyrrolo[3,4-c]pyridine derivatives have highlighted their antimycobacterial potential. nih.gov Specifically, ester derivatives of 7-amino-2-benzyl-4-methyl-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine showed significant activity against Mycobacterium tuberculosis, with MIC₉₀ values below 0.15 µM. nih.gov Furthermore, novel pyrrole derivatives have demonstrated activity against various Gram-positive bacteria, including Staphylococcus aureus, Bacillus subtilis, and Micrococcus luteus, with MIC values ranging from 0.7 to 2.9 µM. nih.gov
Table 2: Antimicrobial Activity of Pyrrole and Pyrrolopyridine Derivatives
| Derivative Class | Target Organism | Observed Activity (MIC) | Source(s) |
|---|---|---|---|
| Pyrrolo[2,3-d]pyrimidines | Candida albicans | 0.31-0.62 mg/mL | nih.gov |
| Pyrrolo[2,3-d]pyrimidines | Staphylococcus aureus | 0.31 mg/mL | nih.gov |
| Pyrrolo[2,3-b]pyrroles | Pseudomonas aeruginosa | 50 µg/mL | semanticscholar.orgresearchgate.net |
| 1H-pyrrole-2-carboxylate deriv. | Mycobacterium tuberculosis H37Rv | 0.7 µg/mL | nih.gov |
| Streptopyrroles | S. aureus, B. subtilis, M. luteus | 0.7-2.9 µM | nih.gov |
| 7-Amino-2-benzyl-4-methyl-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine esters | Mycobacterium tuberculosis | <0.15 µM (MIC₉₀) | nih.gov |
Vi. Computational and Theoretical Investigations of 4 Methyl 1h Pyrrolo 2,3 B Pyridin 5 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are used to model the electronic structure, which in turn dictates the molecule's stability, reactivity, and spectroscopic characteristics. For the parent compound of this class, 7-azaindole (B17877), DFT and other high-level methods have been employed to study its properties. researchgate.netmdpi.com
The 1H-pyrrolo[2,3-b]pyridine scaffold can exist in different tautomeric forms, which can significantly impact its biological activity and physicochemical properties. Tautomerism in 7-azaindole, the parent structure, has been a subject of extensive theoretical study. researchgate.netnih.gov The two primary tautomers are the 1H (indole-like) and the 7H (azaindole-like) forms.
Quantum mechanical calculations, including methods like Complete Active Space Self-Consistent Field (CASSCF) with second-order multireference perturbation theory (MRPT2), are used to compute the energy profiles of these tautomers and the transition states connecting them. nih.gov Studies on 7-azaindole have shown that the relative energies of the tautomers are heavily influenced by the environment, such as the presence of solvent molecules. researchgate.netnih.gov For instance, the excited-state tautomerization of 7-azaindole can proceed via different mechanisms (concerted triple vs. double proton transfer) depending on whether it is in the gas phase or in a solvent like methanol. nih.gov While specific energy profiles for 4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol are not detailed in available literature, the principles derived from its parent compound suggest that both the 4-methyl and 5-hydroxyl groups would influence the relative stabilities of its possible tautomers through electronic and steric effects.
Table 1: Theoretical Methods Used in Tautomerization Studies of 7-Azaindole
| Method | Application |
|---|---|
| DFT/TDDFT | Calculation of vertical transitions and HOMO-LUMO energies to understand electronic states. researchgate.net |
| CASSCF/MRPT2 | Computation of electronic structures and energies for reactants, transition states, and products to map reaction pathways. nih.gov |
| IEFPCM/SM8 | Inclusion of solvent effects in excited-state and ground-state calculations, respectively. nih.gov |
| RICC2 | High-level calculations on electronic ground and excited states for monomer and water clusters. researchgate.net |
Molecular orbital (MO) theory helps in understanding the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character. The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.comyoutube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that relates to the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive. For derivatives of 7-azaindole, computational studies determine the energies and electron density distributions of these frontier orbitals. researchgate.netresearchgate.net These calculations help predict which sites on the this compound molecule are most susceptible to electrophilic or nucleophilic attack, thereby providing insights into its metabolic pathways and potential covalent interactions with biological targets.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the structural basis of protein-ligand interactions and for virtual screening of potential drug candidates. Derivatives of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold are known to be potent inhibitors of various protein kinases and other biological targets. nih.govnih.govrsc.orgnih.gov
In a typical docking study, the 3D structure of this compound would be placed into the binding site of a target protein (e.g., a kinase). The software then calculates the most stable binding poses and estimates the binding affinity using a scoring function. For example, docking studies of 7-azaindole derivatives into the ATP-binding pocket of kinases often show key hydrogen bonding interactions between the pyrrolopyridine nitrogen atoms and backbone residues of the hinge region of the kinase. researchgate.net
Following docking, Molecular Dynamics (MD) simulations are often performed to provide a more dynamic and realistic view of the ligand-target complex. mdpi.com MD simulations model the movement of atoms over time, allowing for the assessment of the stability of the docked pose and the network of interactions. Studies on 7-azaindole derivatives have used MD simulations to confirm that the ligand remains stably bound within the target's active site and to analyze subtle changes in protein conformation upon ligand binding. nih.gov
Table 2: Common Protein Targets for 1H-pyrrolo[2,3-b]pyridine Derivatives in Docking Studies
| Target Class | Specific Examples | Key Interactions |
|---|---|---|
| Protein Kinases | JAK3, TNIK, FGFR, ATM | Hydrogen bonds with hinge region residues. nih.govnih.govrsc.orgnih.govresearchgate.net |
| Viral Proteins | SARS-CoV-2 Spike Protein | Interactions with key interface residues like LYS417 and TYR453. nih.gov |
| RNA Helicases | DDX3 | π-interactions and hydrogen bonds with residues in the adenosine-binding pocket. nih.gov |
Pharmacophore Modeling and Virtual Screening for Novel Ligands
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target. mdpi.com This model can then be used as a 3D query to screen large compound libraries (virtual screening) to find new molecules with the potential for similar biological activity. nih.gov
For the 1H-pyrrolo[2,3-b]pyridine class, pharmacophore models have been developed based on known active inhibitors. For instance, a pharmacophore model for Janus Kinase (JAK) inhibitors based on this scaffold would typically include features like a hydrogen bond donor corresponding to the pyrrole (B145914) N-H, a hydrogen bond acceptor from the pyridine (B92270) nitrogen, and hydrophobic/aromatic features that occupy specific pockets in the kinase active site. mdpi.compreprints.org Such models are instrumental in identifying novel derivatives that could be synthesized and tested, accelerating the discovery of new lead compounds.
QSAR (Quantitative Structure-Activity Relationship) Studies
QSAR is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By quantifying physicochemical properties (descriptors) of the molecules, a predictive model can be built. uran.ua
For a series of this compound analogs with varying substituents, a QSAR study would involve calculating a range of molecular descriptors. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) parameters. Statistical methods are then used to correlate these descriptors with experimentally determined biological activity (e.g., IC50 values). The resulting QSAR model can predict the activity of unsynthesized compounds and highlight which properties are most important for activity, thereby guiding the design of more potent molecules. Studies on related structures like pyrrolo- and pyridoquinolinecarboxamides have successfully used QSAR to show that activity is determined by a combination of geometric structure, logP, and energy descriptors. uran.ua
Prediction of ADME Properties (excluding human data)
In silico prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is a critical step in modern drug discovery to identify candidates with favorable pharmacokinetic profiles early in the process. mdpi.comsrce.hr Various computational models are available to predict key ADME parameters based solely on the chemical structure of a compound like this compound.
These models can predict properties such as aqueous solubility, intestinal absorption, plasma protein binding, and potential for inhibiting key metabolic enzymes. japsonline.comresearchgate.net For example, models based on Lipinski's "Rule of Five" can provide a preliminary assessment of drug-likeness. More sophisticated models can predict specific values for properties like permeability through cell membranes or the likelihood of being a substrate for efflux transporters. These predictions help prioritize which compounds to advance to more resource-intensive experimental testing.
Table 3: Commonly Predicted In Silico ADME Properties
| Property | Description | Importance |
|---|---|---|
| Aqueous Solubility (logS) | The logarithm of the molar concentration of the compound in water. | Affects absorption and formulation. |
| Intestinal Absorption | The percentage of the compound absorbed from the gut into the bloodstream. | Key for oral bioavailability. |
| Plasma Protein Binding (PPB) | The extent to which a compound binds to proteins in the blood. | Influences distribution and the free concentration of the drug available to act on the target. |
| CYP450 Inhibition | The potential to inhibit major drug-metabolizing enzymes. | Predicts potential for drug-drug interactions. |
| Blood-Brain Barrier (BBB) Permeability | The ability of a compound to cross from the bloodstream into the brain. | Crucial for CNS-targeting drugs; undesirable for peripherally acting drugs. |
Vii. Analytical and Spectroscopic Characterization Methodologies for 4 Methyl 1h Pyrrolo 2,3 B Pyridin 5 Ol
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are fundamental in the analysis of pyrrolopyridine derivatives, enabling the separation of the target compound from starting materials, intermediates, and by-products.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of 4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol. Specifically, reverse-phase HPLC (RP-HPLC) is frequently employed for the analysis of related pyrrole (B145914) and pyridine-containing heterocyclic compounds. nih.govpensoft.net In a typical setup, an octadecylsilane (B103800) (C18) column is used as the stationary phase, which separates compounds based on their hydrophobicity. nih.govpensoft.net
The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, like a phosphate (B84403) buffer, adjusted to a specific pH. nih.govpensoft.net The components are eluted from the column by either an isocratic (constant mobile phase composition) or a gradient (variable mobile phase composition) method. Detection is commonly achieved using an ultraviolet (UV) detector set at a wavelength where the compound exhibits maximum absorbance. nih.gov The purity of a sample of this compound is determined by integrating the area of its corresponding peak and expressing it as a percentage of the total area of all observed peaks. This method is validated for parameters including linearity, precision, accuracy, and selectivity to ensure reliable and reproducible results. nih.gov
Table 1: Illustrative HPLC Purity Analysis Data for this compound
| Retention Time (min) | Peak Area | Identity | Purity (%) |
| 2.85 | 15,200 | Impurity 1 | 1.4 |
| 4.50 | 1,075,000 | This compound | 98.2 |
| 5.15 | 4,350 | Impurity 2 | 0.4 |
Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for qualitatively monitoring the progress of reactions that synthesize this compound. ptfarm.pl It is also used for the preliminary assessment of product purity and for optimizing solvent systems for column chromatography purification. For pyrrolopyridine derivatives, silica (B1680970) gel-coated plates (SiO₂) are commonly used as the stationary phase. ptfarm.plrsc.org
A spot of the reaction mixture is applied to the plate, which is then placed in a chamber containing a suitable mobile phase, often a mixture of solvents like butanol, acetic acid, and water. nih.govptfarm.pl The solvent moves up the plate by capillary action, and the components of the mixture separate based on their differential adsorption to the silica gel and solubility in the mobile phase. After development, the separated spots are visualized, typically under UV light (at 254 or 365 nm). ptfarm.plrsc.org The disappearance of starting material spots and the appearance of a new product spot indicate the progression of the reaction.
Table 2: Example TLC Data for Monitoring the Synthesis of this compound
| Compound | Mobile Phase System | Rf Value | Visualization |
| Starting Material A | A | 0.65 | UV (254 nm) |
| Starting Material B | A | 0.20 | UV (254 nm) |
| This compound | A | 0.45 | UV (254 nm) |
| Mobile Phase System A: e.g., Butanol:Acetic Acid:Water (80:12:30) ptfarm.pl |
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that couples the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. This method is invaluable for the analysis of this compound and its derivatives, providing information on both purity and molecular weight. Commercial vendors of the parent compound, 1H-pyrrolo[2,3-b]pyridin-5-ol, and related structures often make LC-MS data available. bldpharm.combldpharm.com
After separation via the LC column, the eluent is directed into the mass spectrometer source (e.g., electrospray ionization, ESI), where molecules are ionized. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z). For this compound (molecular weight: 148.16 g/mol ), LC-MS analysis would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z of approximately 149.17. This confirms the identity of the peak observed in the chromatogram, providing a higher degree of confidence than HPLC with UV detection alone.
Ultra-Performance Liquid Chromatography (UPLC) represents an advancement in liquid chromatography that utilizes smaller stationary phase particles (typically sub-2 µm). This results in significantly higher resolution, sensitivity, and speed of analysis compared to conventional HPLC. The principles of separation are the same as in HPLC, but the enhanced efficiency allows for more accurate purity determination and faster monitoring of reactions. UPLC methods are available for the analysis of the parent compound 1H-pyrrolo[2,3-b]pyridin-5-ol and other related heterocyclic building blocks, indicating its direct applicability to its 4-methyl derivative. bldpharm.combldpharm.com
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are essential for the unambiguous confirmation of the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. For this compound, both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework. NMR data is commonly reported for pyrrolopyridine compounds. rsc.org
¹H NMR: The ¹H NMR spectrum reveals the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, distinct signals would be expected for the methyl protons, the aromatic protons on both the pyrrole and pyridine (B92270) rings, and the protons of the N-H and O-H groups. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) are key parameters for assigning each signal to a specific proton in the molecule.
¹³C NMR: The ¹³C NMR spectrum provides information about the different carbon atoms in the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the total number of carbons and providing insight into their chemical environment (e.g., aromatic, aliphatic, attached to a heteroatom).
Table 3: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ 11.0 - 12.0 | broad singlet | N-H (pyrrolo) |
| ~ 9.0 - 10.0 | broad singlet | O-H |
| ~ 7.8 | singlet | C6-H |
| ~ 7.2 | doublet | C2-H |
| ~ 6.4 | doublet | C3-H |
| ~ 2.4 | singlet | CH₃ |
Mass Spectrometry (MS)
The electron impact mass spectrum of this compound is expected to show a prominent molecular ion peak (M+) corresponding to its molecular weight. The fragmentation of the 1H-pyrrolo[2,3-b]pyridine core often involves the loss of small neutral molecules such as HCN. For the 4-methyl derivative, the initial fragmentation may also involve the loss of a hydrogen radical to form a stable pyridyl-tropylium-like cation, followed by the expulsion of acetylene (B1199291) or HCN. The presence of the hydroxyl group at the 5-position would likely introduce additional fragmentation pathways, such as the loss of a carbon monoxide (CO) molecule.
Predicted mass spectrometry data for the closely related compound, 4-methyl-1H-pyrrolo[2,3-b]pyridine, shows a molecular ion peak at an m/z corresponding to its molecular formula, C8H8N2. uni.lu The predicted collision cross-section data for various adducts of this molecule provides insight into its gas-phase ion chemistry. uni.lu Similarly, predicted data for 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine highlights the expected isotopic pattern due to the bromine atom and its fragmentation. uni.lu
Table 1: Predicted Mass Spectrometry Data for 4-methyl-1H-pyrrolo[2,3-b]pyridine
| Adduct | Predicted m/z |
| [M+H]+ | 133.07602 |
| [M+Na]+ | 155.05796 |
| [M-H]- | 131.06146 |
| [M+NH4]+ | 150.10256 |
| [M+K]+ | 171.03190 |
| Data sourced from predicted values for a related compound. uni.lu |
For this compound, the molecular ion peak would be expected at an m/z corresponding to the formula C8H8N2O.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds. While a specific experimental IR spectrum for this compound is not available, its characteristic absorption bands can be predicted based on its structural features.
The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:
O-H and N-H Stretching: A broad absorption band in the region of 3500-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group and the N-H stretching of the pyrrole ring. The broadness is due to hydrogen bonding.
C-H Stretching: Aromatic C-H stretching vibrations are expected to appear in the region of 3100-3000 cm⁻¹. The methyl group C-H stretching vibrations will likely be observed around 2975-2850 cm⁻¹.
C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the fused aromatic rings are expected to produce a series of sharp bands in the 1650-1450 cm⁻¹ region.
C-O Stretching: The C-O stretching vibration of the phenolic hydroxyl group is anticipated to give a strong band in the 1260-1180 cm⁻¹ region.
Out-of-Plane C-H Bending: The out-of-plane C-H bending vibrations of the aromatic rings typically appear in the 900-675 cm⁻¹ region and can provide information about the substitution pattern. pressbooks.pub
Table 2: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (phenolic) | 3500 - 3200 | Broad, Strong |
| N-H Stretch (pyrrole) | ~3400 | Medium |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 2975 - 2850 | Medium |
| C=C and C=N Stretch | 1650 - 1450 | Medium to Strong |
| C-O Stretch (phenolic) | 1260 - 1180 | Strong |
| Aromatic C-H Bend | 900 - 675 | Medium to Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a chromophore that exhibits characteristic UV absorption bands.
The UV-Vis spectrum of this compound is expected to show absorptions characteristic of the 7-azaindole (B17877) scaffold. jst.go.jp The presence of the methyl and hydroxyl substituents on the aromatic system will likely cause shifts in the absorption maxima (λ_max). The hydroxyl group, being an auxochrome, is expected to cause a bathochromic (red) shift and a hyperchromic (increased intensity) effect on the absorption bands due to its electron-donating nature through resonance. The methyl group will also contribute a slight bathochromic shift.
The spectrum is anticipated to display two or three main absorption bands, similar to other 7-azaindole derivatives, which arise from π → π* transitions within the aromatic system.
Table 3: Expected UV-Vis Absorption Bands for this compound
| Transition | Expected λ_max (nm) |
| π → π | ~220 - 240 |
| π → π | ~270 - 290 |
| π → π* (charge transfer) | ~300 - 330 |
Crystallographic Analysis of this compound and its Co-crystals
As of the current literature review, a crystal structure for this compound or its co-crystals has not been reported. However, the crystallographic features of the broader 1H-pyrrolo[2,3-b]pyridine (7-azaindole) family of compounds have been extensively studied, often in the context of their use as kinase inhibitors in medicinal chemistry. nih.govacs.org
The crystal structures of 7-azaindole derivatives frequently reveal a planar or nearly planar fused ring system. A key and highly characteristic feature of many 7-azaindole crystal structures is the formation of centrosymmetric dimers through intermolecular N-H···N hydrogen bonds between the pyrrole N-H donor and the pyridine N acceptor of two neighboring molecules. This robust hydrogen bonding motif significantly influences the crystal packing.
Viii. Future Research Directions and Emerging Applications
Development of Novel Synthetic Routes to 4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol Derivatives
The advancement of therapeutic agents based on the this compound core is contingent upon the development of versatile and efficient synthetic strategies. Future efforts will likely focus on creating diverse libraries of derivatives for structure-activity relationship (SAR) studies. Key areas of development include:
Advanced Cross-Coupling Methodologies: Modern synthetic chemistry offers a powerful toolkit for functionalizing heterocyclic scaffolds. Building on established methods for related azaindoles, novel routes will likely employ a range of cross-coupling reactions. For instance, the chemoselective Suzuki-Miyaura cross-coupling has been successfully used to introduce aryl groups at specific positions on the pyrrolopyridine ring, while the Buchwald-Hartwig amination is effective for installing amino substituents. nih.gov The strategic application of these reactions, perhaps in a differing order, will be crucial for accessing previously unsynthesized derivatives. nih.gov
Regioselective Functionalization: Achieving precise control over the position of new substituents is paramount. Research into regioselective lithiation followed by reaction with various electrophiles could provide a direct path to functionalized derivatives. researchgate.net Similarly, developing selective halogenation reactions would install handles for subsequent cross-coupling, enabling the systematic exploration of the scaffold's chemical space.
Scaffold Elaboration: Beyond simple substitution, future synthetic work may involve more complex modifications to the core structure. This could include the annulation of additional rings to create novel tricyclic or polycyclic systems, a strategy that has yielded potent bioactive molecules in the related pyrrolo[2,3-d]pyrimidine series. mdpi.com
These advanced synthetic approaches will be instrumental in generating a wide array of derivatives, facilitating the exploration of their therapeutic potential.
Exploration of Undiscovered Biological Targets and Mechanistic Pathways
The 1H-pyrrolo[2,3-b]pyridine core is a well-recognized "hinge-binding" motif, particularly for protein kinases. nih.gov This ability to mimic the purine structure of ATP allows its derivatives to act as competitive inhibitors for a wide range of kinases. While significant research has focused on certain targets, the full biological potential of the this compound scaffold remains to be unlocked.
Future research will likely target:
Novel Kinase Families: Derivatives have already shown potent activity against kinases such as Janus kinase 1 (JAK1), Protein Kinase B (PKB/Akt), Colony-Stimulating Factor 1 Receptor (CSF1R), and the c-Met proto-oncogene. nih.govnih.govnih.govnih.govmdpi.com Systematic screening of libraries based on the this compound core against broader panels of the human kinome could uncover inhibitors for less-studied kinases implicated in disease.
Non-Kinase Targets: The hydrogen bonding capabilities and rigid structure of the scaffold make it a candidate for inhibiting other enzyme classes, such as phosphodiesterases, or for disrupting protein-protein interactions. Exploring these non-traditional targets could open up entirely new therapeutic avenues.
Mechanistic Elucidation: For newly identified targets, detailed mechanistic studies will be essential. This involves understanding not only the binding affinity but also the kinetics of inhibition and the downstream effects on cellular signaling pathways. For example, studies on JAK1 inhibitors have investigated their impact on TGF-β-induced cellular processes, providing a deeper understanding of their therapeutic effects. nih.gov
| Target | Therapeutic Area | Reference |
|---|---|---|
| CSF1R (Colony Stimulating Factor 1 Receptor) | Oncology, Inflammatory Diseases | nih.govnih.govmdpi.com |
| JAK1 (Janus Kinase 1) | Inflammatory and Autoimmune Diseases | nih.gov |
| PKB (Protein Kinase B / Akt) | Oncology | nih.gov |
| c-Met | Oncology | researchgate.netnih.gov |
| FLT3 (fms like tyrosine kinase 3) | Oncology | nih.gov |
Rational Design of Highly Selective Ligands Based on the this compound Scaffold
A major challenge in drug development, particularly for kinase inhibitors, is achieving selectivity to minimize off-target effects. The this compound scaffold provides a solid foundation for the rational design of highly selective ligands.
Key strategies include:
Structure-Based Design: By analyzing the co-crystal structures of known inhibitors bound to their target kinases, researchers can design modifications to the scaffold that exploit unique features of the target's ATP-binding pocket. For example, designing N-alkyl-substituted carboxamide derivatives of the 1H-pyrrolo[2,3-b]pyridine core led to potent and selective JAK1 inhibitors. nih.gov
Scaffold Hopping and Molecular Hybridization: These medicinal chemistry strategies involve replacing a core scaffold with a bioisosteric equivalent or combining pharmacophoric elements from different known inhibitors. nih.govmdpi.com Applying these principles to the this compound motif could generate novel intellectual property and lead to compounds with improved selectivity profiles and pharmacological properties. For instance, combining fragments of the approved drug Pexidartinib with a pyrrolopyrimidine nucleus yielded potent CSF1R inhibitors. nih.govmdpi.com
Exploiting Subtle Structural Differences: Even small differences between kinase active sites can be leveraged. The addition of specific functional groups to the pyrrolopyridine core can create interactions with residues outside the conserved hinge region, thereby conferring selectivity. nih.gov
Applications in Chemical Biology as Research Probes
Beyond direct therapeutic applications, derivatives of this compound have significant potential as chemical probes to investigate biological systems. The development of such tools is a burgeoning area of research.
Emerging applications include:
Target Identification and Validation: A potent and selective inhibitor can be modified to create an affinity-based probe. By attaching a reactive group or a photoreactive moiety, the probe can be used to covalently label its biological target, allowing for its identification and validation in complex biological samples.
Activity-Based Probes: Incorporating a reporter tag, such as a fluorophore or a biotin handle, onto the scaffold would allow for the visualization and quantification of target engagement in living cells. These probes are invaluable for studying enzyme activity in real-time and understanding the downstream effects of target inhibition.
Building Blocks for Complex Syntheses: Functionalized pyrrolopyridines, such as Methyl 2-[(1H-pyrrolo[2,3-b]pyridin-5-yl)oxy]-4-fluorobenzoate, serve as versatile building blocks for the synthesis of more complex research chemicals and potential drug candidates.
Computational Drug Discovery Initiatives Utilizing the this compound Motif
Computer-aided drug design (CADD) is an indispensable tool for accelerating the discovery and optimization of new drugs. nih.gov The this compound motif is well-suited for a variety of computational approaches.
Future initiatives will likely involve:
Virtual Screening: Large virtual libraries of compounds containing the this compound core can be screened against the three-dimensional structures of biological targets. This approach can identify promising initial hits with a much higher success rate than traditional high-throughput screening. nih.gov
Pharmacophore Modeling: Based on the structures of known active compounds, a pharmacophore model can be generated that defines the essential spatial arrangement of features required for biological activity. This model can then be used to search for novel compounds that fit the criteria.
Lead Optimization: Computational methods are crucial for refining lead compounds. Molecular docking studies can predict how modifications to the scaffold will affect binding affinity and selectivity. nih.govmdpi.com Furthermore, in silico tools can predict absorption, distribution, metabolism, and excretion (ADME) properties, helping to prioritize compounds with favorable drug-like characteristics for synthesis and testing. mdpi.com
| Compound Name |
|---|
| This compound |
| Methyl 2-[(1H-pyrrolo[2,3-b]pyridin-5-yl)oxy]-4-fluorobenzoate |
| Pexidartinib |
Q & A
Q. What are the common synthetic routes for 4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol, and what reaction conditions are critical for success?
The synthesis of this compound often involves multi-step protocols. A representative method includes refluxing precursors (e.g., substituted pyridines) with oxidizing agents like chloranil in xylene for 25–30 hours, followed by alkaline workup (5% NaOH) and purification via recrystallization from methanol . Alternative routes utilize coupling reactions with fluorobenzoate derivatives in polar aprotic solvents (e.g., DMF) under controlled temperatures, with catalysts such as bases or acids to enhance reactivity . Key considerations include solvent selection, reaction time, and purification methods (e.g., chromatography) to minimize side products.
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
Structural confirmation requires a combination of H/C NMR for proton and carbon environment analysis, mass spectrometry (HRMS) for molecular weight verification, and HPLC for purity assessment (>95%). X-ray crystallography may resolve ambiguities in regiochemistry or tautomerism. Comparative analysis with PubChem data (InChI key: NSEANKJGGQKQEJ-UHFFFAOYSA-N) ensures alignment with established spectral libraries .
Advanced Research Questions
Q. How can researchers optimize reaction yields during the synthesis of analogues with modified substituents on the pyrrolopyridine core?
Yield optimization strategies include:
- Solvent screening : Polar aprotic solvents (e.g., DMSO) enhance solubility of aromatic intermediates .
- Catalyst tuning : Palladium-based catalysts improve cross-coupling efficiency for halogenated derivatives .
- Temperature control : Stepwise heating (e.g., 80°C → 120°C) minimizes decomposition of thermally labile intermediates .
- Purification : Gradient chromatography separates isomers, while recrystallization from ethanol/water mixtures improves crystalline purity .
Q. What methodologies are recommended to resolve contradictions in reported biological activity data for pyrrolo[2,3-b]pyridine derivatives?
Discrepancies in bioactivity (e.g., binding affinity variations) can arise from assay conditions or compound stability. To address this:
- Orthogonal assays : Validate target engagement using surface plasmon resonance (SPR) alongside enzymatic assays .
- Stability profiling : Monitor compound degradation in buffer solutions via LC-MS to rule out false negatives .
- Structural analogs : Compare activity trends across derivatives to identify critical substituents (e.g., methyl vs. chloro groups) .
Q. How should researchers assess the stability of this compound under physiological or storage conditions?
Conduct accelerated stability studies:
- pH stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours, analyzing degradation by HPLC .
- Light sensitivity : Expose to UV/VIS light and quantify photodegradation products.
- Long-term storage : Store lyophilized samples at -20°C in inert atmospheres to prevent oxidation, as recommended in safety data sheets (SDS) .
Q. What strategies are employed to analyze the electronic effects of substituents on the pyrrolopyridine scaffold’s reactivity?
Computational tools (e.g., DFT calculations) predict electron density distribution and reactive sites. Experimentally, substituent effects are probed via:
- Electrochemical profiling : Cyclic voltammetry identifies redox-active moieties influenced by methyl/fluoro groups .
- Kinetic studies : Monitor reaction rates of halogen displacement reactions to assess steric/electronic contributions .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
